molecular formula C10H10O4 B11779408 Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate

Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate

Cat. No.: B11779408
M. Wt: 194.18 g/mol
InChI Key: SZUUFSAZPRIGIR-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a benzofuran ring system with a methyl ester and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid and controlled heating of reaction mixtures, leading to faster reaction times and improved product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with enzymes and receptors, leading to various biological effects. For example, some benzofuran derivatives inhibit the activity of enzymes involved in cancer cell proliferation . The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Biological Activity

Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14O4C_{12}H_{14}O_{4} and a molecular weight of 222.24 g/mol. The compound features a benzofuran core with hydroxyl and ester functional groups that contribute to its reactivity and biological properties.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
  • Anticancer Properties
    • The compound's structural similarity to other benzofuran derivatives suggests potential anticancer activity. Some derivatives have been shown to selectively target tumorigenic cell lines, exhibiting cytotoxic effects . A study indicated that modifications in the benzofuran structure could enhance stability and efficacy against cancer cells .
  • Anti-inflammatory Effects
    • Compounds within the benzofuran class have been investigated for their anti-inflammatory properties. The presence of hydroxyl groups at specific positions on the benzofuran ring is believed to contribute to these effects by modulating inflammatory pathways.

The biological activities of this compound are likely mediated through several biochemical pathways:

  • Antimicrobial Mechanism : The interaction of the compound with bacterial cell membranes may disrupt cellular integrity, leading to cell death.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells via mitochondrial pathways or inhibit specific oncogenic signaling pathways.
  • Anti-inflammatory Mechanism : The compound could inhibit pro-inflammatory cytokines or enzymes involved in inflammation, such as COX enzymes.

Case Studies

  • Antimicrobial Study :
    • A study evaluated various benzofuran derivatives for their antimicrobial properties against a range of pathogens. This compound exhibited promising results against Staphylococcus aureus and Escherichia coli, with effective inhibition at low concentrations .
  • Anticancer Research :
    • In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModeratePromisingPotential
4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl esterHighHighModerate
6-Benzofurancarboxylic AcidLowModerateLow

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 4-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylate

InChI

InChI=1S/C10H10O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h4-5,11H,2-3H2,1H3

InChI Key

SZUUFSAZPRIGIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2CCOC2=C1)O

Origin of Product

United States

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